tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate
Overview
Description
Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate typically involves the following steps:
Preparation of 2-bromo-4-methylthiazole: : This can be achieved by reacting 4-methylthiazole with bromine in the presence of a suitable catalyst.
Formation of carbamate: : The 2-bromo-4-methylthiazole is then reacted with tert-butyl isocyanate to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at the bromine or methyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of substituted derivatives at the bromine or methyl positions.
Scientific Research Applications
Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: : The compound is used in the study of enzyme inhibitors and biological activity assays.
Industry: : It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Tert-Butyl (2-bromo-4-methylthiazol-5-yl)carbamate is unique due to its specific structural features and reactivity. Similar compounds include:
Tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: : A structural isomer with a different position of the bromine atom.
Tert-Butyl (2-bromo-4-methylthiazol-5-yl)methyl)carbamate: : A related compound with a methyl group attached to the carbamate moiety.
These compounds share similarities in their core thiazole structure but differ in their substituents and reactivity profiles.
Properties
IUPAC Name |
tert-butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(15-7(10)11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFGJWKHWQFCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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